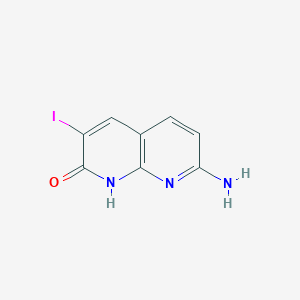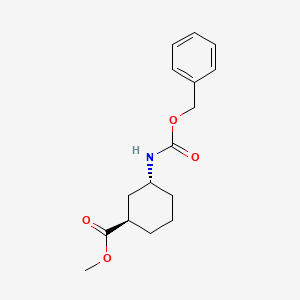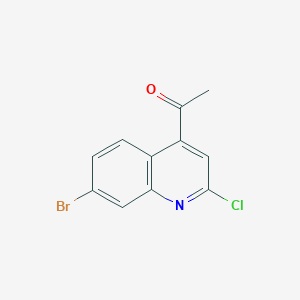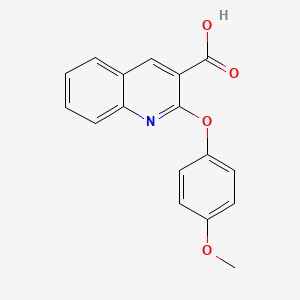
2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with a methoxyphenoxy group at the 2-position and a carboxylic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 2-chloroquinoline-3-carboxylic acid.
Nucleophilic Substitution: The 4-methoxyphenol undergoes a nucleophilic substitution reaction with 2-chloroquinoline-3-carboxylic acid in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to reflux, typically around 100-120°C, for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(4-Hydroxyphenoxy)quinoline-3-carboxylic acid.
Reduction: 2-(4-Methoxyphenoxy)quinoline-3-methanol.
Substitution: 2-(4-Methoxyphenoxy)-6-nitroquinoline-3-carboxylic acid.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group enhances its binding affinity to these targets, while the quinoline core provides a rigid scaffold that facilitates specific interactions. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid
- 2-(4-Bromophenoxy)quinoline-3-carboxylic acid
- 2-(4-Hydroxyphenoxy)quinoline-3-carboxylic acid
Uniqueness
2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This modification can enhance its biological activity and selectivity compared to other similar compounds. The methoxy group also influences the compound’s solubility and stability, making it a valuable candidate for further research and development.
Propiedades
Número CAS |
88284-19-9 |
|---|---|
Fórmula molecular |
C17H13NO4 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
2-(4-methoxyphenoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO4/c1-21-12-6-8-13(9-7-12)22-16-14(17(19)20)10-11-4-2-3-5-15(11)18-16/h2-10H,1H3,(H,19,20) |
Clave InChI |
PKIVPLQAARYGQZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


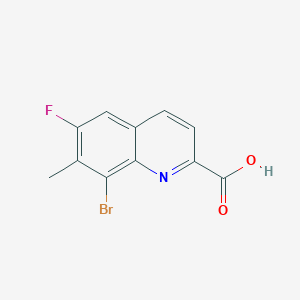
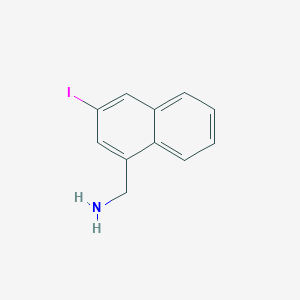
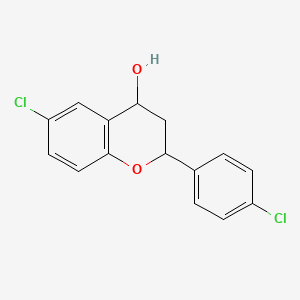
![3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene](/img/structure/B11838754.png)
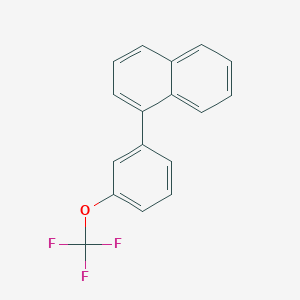
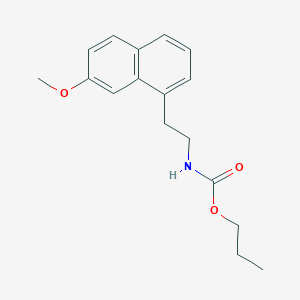
![2-(6-Tert-butoxycarbonyl-6-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B11838765.png)
